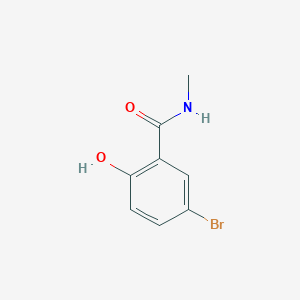

5-Bromo-2-hydroxy-N-methylbenzamide

Description

BenchChem offers high-quality 5-Bromo-2-hydroxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

5-bromo-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |

InChI Key |

MKSBQICYLQNQLP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Whitepaper: 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) – Synthesis, Physicochemical Profiling, and Applications in Oncology Therapeutics

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the unsung heroes of modern drug discovery and complex organic synthesis. 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) is one such privileged scaffold. Characterized by a highly functionalized aromatic ring, this compound offers a unique triad of reactive sites: a phenolic hydroxyl group for heteroannulation, a secondary amide for hydrogen bonding and directing effects, and an aryl bromide for palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic methodologies, and downstream applications—specifically focusing on its role in Gold(I)-catalyzed synthesis and the development of mutant p53-restoring oncology therapeutics.

Chemical Identification & Physicochemical Profiling

Understanding the electronic and steric environment of 5-Bromo-2-hydroxy-N-methylbenzamide is critical for predicting its reactivity. The hydroxyl group acts as a strong electron-donating group via resonance (+R), highly activating the ring toward electrophiles. Conversely, the amide group is mildly electron-withdrawing (-M). The synergistic directing effects of these groups make the 5-position (para to the hydroxyl) the most thermodynamically favored site for halogenation.

Table 1: Quantitative Chemical Identifiers and Properties

| Property | Value / Description |

| Chemical Name | 5-Bromo-2-hydroxy-N-methylbenzamide |

| CAS Registry Number | [54808-59-2] |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| SMILES | O=C(NC)C1=CC(Br)=CC=C1O |

| LogP (Predicted) | ~1.8 - 2.1 (Optimal for lipophilic ligand efficiency) |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Amide -NH) |

| Hydrogen Bond Acceptors | 2 (Carbonyl =O, Phenolic -O) |

Upstream Synthetic Methodologies

From a mechanistic perspective, the most efficient route to synthesize 5-Bromo-2-hydroxy-N-methylbenzamide is the regioselective electrophilic aromatic substitution (EAS) of N-methylsalicylamide.

Mechanistic Causality in Bromination

When N-methylsalicylamide is exposed to bromine, the reaction does not require a strong Lewis acid catalyst (like FeBr₃) because the phenolic -OH group sufficiently activates the aromatic ring. The regioselectivity is strictly governed by steric and electronic factors. The position ortho to the hydroxyl group (the 3-position) is sterically hindered by the adjacent bulky N-methylamide moiety. Therefore, the electrophilic bromonium ion (Br⁺) preferentially attacks the para position (the 5-position), yielding the target compound with high regiochemical fidelity.

Synthesis pathways for 5-Bromo-2-hydroxy-N-methylbenzamide via EAS or Amide Coupling.

Protocol 1: Regioselective Bromination of N-Methylsalicylamide

This self-validating protocol utilizes TLC monitoring to ensure complete consumption of the starting material, preventing over-bromination.

-

Preparation: Dissolve 10.0 mmol of N-methylsalicylamide in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes at 0–5 °C (ice bath) to control the exothermic EAS process.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material spot validates reaction completion.

-

Quenching & Workup: Pour the mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to neutralize unreacted bromine.

-

Isolation: Filter the resulting white/pale yellow precipitate under vacuum. Wash with cold distilled water and recrystallize from ethanol to yield pure 5-Bromo-2-hydroxy-N-methylbenzamide.

Downstream Applications in Advanced Chemistry

Gold(I)-Catalyzed Heteroannulation

The phenolic and amide functionalities of this compound make it an ideal substrate for synthesizing complex heterocycles. In a landmark methodology, [1].

Why Gold(I)? Gold(I) complexes are exceptionally soft Lewis acids. They exhibit highly selective carbophilicity, activating the π-system of alkynes without coordinating to the hard oxygen or nitrogen atoms of the salicylamide. This selective π-activation lowers the LUMO of the alkyne, triggering an intramolecular nucleophilic attack by the phenolic oxygen, followed by cyclization to form 1,3-benzoxazin-4-one derivatives. The aryl bromide remains untouched during this process, allowing for subsequent late-stage functionalization via Suzuki-Miyaura coupling.

Mutant p53 Restoration Therapeutics

In oncology, the p53 tumor suppressor gene is mutated in over 50% of human cancers. Many of these mutations (e.g., Y220C) destabilize the protein's DNA-binding domain, causing it to unfold and lose function.

Derivatives of 5-Bromo-2-hydroxy-N-methylbenzamide have been heavily utilized in the patent literature, notably by [2], to synthesize small molecules that restore wild-type function to mutant p53.

Thermodynamic Causality: These small molecules act as molecular chaperones. By binding to a transient, mutation-induced surface crevice on the unfolded p53 protein, the drug thermodynamically stabilizes the folded (active) conformation. This shifts the folding equilibrium, restoring the protein's ability to bind DNA and initiate apoptosis in cancer cells.

Mechanism of mutant p53 restoration via thermodynamic stabilization by salicylamide derivatives.

Experimental Protocols: Heteroannulation Workflow

Protocol 2: Synthesis of 1,3-Benzoxazin-4-ones via Au(I) Catalysis

This protocol adapts the mechanistic principles of Gold(I) π-activation for the construction of benzoxazinones.

-

Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine 5 mol% of (Triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl] and 5 mol% of Silver triflimide (AgNTf₂). Stir in 2 mL of anhydrous dichloroethane (DCE) for 10 minutes to generate the active cationic gold species, [(Ph₃P)Au]⁺. The precipitation of AgCl visually validates catalyst activation.

-

Substrate Addition: Add 1.0 mmol of 5-Bromo-2-hydroxy-N-methylbenzamide and 1.2 mmol of the target terminal alkyne to the reaction mixture.

-

Cyclization: Heat the mixture to 80 °C and stir for 12 hours. The cationic gold activates the alkyne, facilitating attack by the phenolic oxygen.

-

Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove the gold/silver residues, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the brominated 1,3-benzoxazin-4-one derivative.

Conclusion

5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2) is far more than a simple aromatic building block. Its precise arrangement of functional groups allows for orthogonal reactivity—enabling electrophilic cyclizations at the phenol/amide interface while preserving the aryl bromide for transition-metal-catalyzed cross-couplings. As demonstrated by its application in cutting-edge Gold(I) catalysis and the development of mutant p53-restoring oncology drugs, this scaffold remains a cornerstone in the architecture of modern therapeutics.

References

-

Abe, M., Kawamoto, M., Inoue, M., Kimachi, T., & Inamoto, K. (2022). Gold(I)-Catalyzed Heteroannulation of Salicylic Amides with Alkynes: Synthesis of 1,3-Benzoxazin-4-one Derivatives. Organic Letters.[Link]

- PMV Pharmaceuticals Inc. (2023).Methods and compounds for restoring mutant p53 function.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2780447 (5-Bromo-2-hydroxy-N-methylbenzamide / CAS 54808-59-2). PubChem.[Link]

Solubility Profile of 5-Bromo-2-hydroxy-N-methylbenzamide in Organic Solvents: A Methodological Framework

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-hydroxy-N-methylbenzamide is a substituted salicylamide, a scaffold of significant interest in medicinal chemistry and materials science.[1] The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. Poorly characterized solubility can lead to challenges in reaction kinetics, yield optimization, and the development of viable drug delivery systems.[2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 5-Bromo-2-hydroxy-N-methylbenzamide. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a gold-standard experimental protocol for thermodynamic solubility determination, and discuss factors that influence this critical property.

Physicochemical Profile and Solubility Predictions

A foundational understanding of a compound's intrinsic properties is essential for predicting its behavior in different solvent systems. The structure of 5-Bromo-2-hydroxy-N-methylbenzamide, featuring a hydroxyl group, an amide linkage, a bromine atom, and an aromatic ring, imparts a balance of polar and nonpolar characteristics.

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxy-N-methylbenzamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 54808-59-2 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.061 g/mol | [3] |

| Calculated LogP | 2.125 | [3] |

| Polar Surface Area (PSA) | 49.3 Ų |[3] |

The calculated octanol-water partition coefficient (LogP) of 2.125 suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water.[3] The polar surface area (PSA) of 49.3 Ų arises from the hydrogen-bonding capabilities of the hydroxyl and amide groups, which will govern interactions with polar solvents.[3]

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in common laboratory solvents. The amide group can act as both a hydrogen bond donor and acceptor, while the hydroxyl group is an excellent hydrogen bond donor. These features suggest favorable interactions with polar protic and aprotic solvents.

Table 2: Predicted Solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the compound's -OH and -NH groups. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Can accept hydrogen bonds and engage in dipole-dipole interactions.[4] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble to Moderate | Moderate polarity allows for some interaction, but lacks strong hydrogen bonding sites. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise, quantitative data requires rigorous experimental determination. Thermodynamic solubility—the concentration of a solute in a saturated solution at equilibrium with the solid phase at a given temperature and pressure—is the definitive measure for pharmaceutical applications.[5][6] The Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[7][8]

The Shake-Flask Method: An Overview

The core principle of this method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to reach equilibrium.[8] After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[9][10]

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in a single solvent. The process should be repeated for each solvent of interest.

A. Materials and Reagents

-

5-Bromo-2-hydroxy-N-methylbenzamide (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and glass vials with screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE, selected for solvent compatibility)

-

HPLC system with UV detector

-

Analytical balance

B. Preparation of Saturated Solutions

-

Rationale: Using an excess of the solid is critical to ensure that the solution reaches saturation and that a solid phase remains in equilibrium with the liquid phase.

-

Procedure: Add an amount of 5-Bromo-2-hydroxy-N-methylbenzamide that is estimated to be at least 2-3 times its expected solubility to a glass vial. Add a precisely known volume (e.g., 5.0 mL) of the chosen solvent. Prepare each solvent in triplicate to ensure reproducibility.

C. Equilibration

-

Rationale: Solubility is an equilibrium property. A sufficient agitation time (typically 24 to 48 hours) is required for the rates of dissolution and precipitation to become equal.[5][6] Maintaining a constant temperature is crucial, as solubility is temperature-dependent, governed by the van't Hoff equation.[5]

-

Procedure: Securely seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed that ensures the solid particles remain suspended.

D. Phase Separation

-

Rationale: The undissolved solid must be completely removed from the sample before analysis to prevent artificially high concentration readings. Filtration or centrifugation are standard methods. Filtration can sometimes lead to underestimation if the compound adsorbs to the filter material, while centrifugation may leave very fine particles suspended.[9]

-

Procedure: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Filter the aliquot through a chemically resistant 0.45 µm syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

E. Quantification

-

Rationale: HPLC with UV detection is a robust, sensitive, and specific method for quantifying the concentration of the dissolved compound.[9] A calibration curve prepared with known concentrations of the compound is essential for accurate measurement.

-

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 5-Bromo-2-hydroxy-N-methylbenzamide of known concentrations in the same solvent.

-

Sample Preparation: Dilute the clear filtrate from step D with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample and the standard solutions onto the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of the compound in the solvent.

-

High-Throughput and Alternative Methods

While the shake-flask method is the gold standard, other techniques are valuable, particularly in early-stage drug discovery where speed is essential.

-

Kinetic Solubility Assays: These methods, often employing nephelometry or turbidimetry, measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[11] They are high-throughput but measure the rate of precipitation, not the true thermodynamic equilibrium.[2]

-

Potentiometric Titration: This technique is highly effective for ionizable compounds.[12] It involves titrating a solution of the compound and measuring the change in pH to determine the point of precipitation, from which the intrinsic solubility can be calculated.[13]

Conclusion

The solubility of 5-Bromo-2-hydroxy-N-methylbenzamide in organic solvents is a fundamental property that influences its entire development lifecycle. While theoretical predictions provide initial guidance, they are no substitute for empirical data. The shake-flask method, as detailed in this guide, represents a robust and reliable approach for generating the high-quality thermodynamic solubility data required by researchers and drug development professionals. A thorough understanding and application of these principles and protocols will enable more efficient process development, formulation design, and ultimately, the successful application of this valuable chemical entity.

References

-

Shaikh, R. A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]

-

Chemsrc (2025). 5-Bromo-2-hydroxybenzamide. Chemsrc.com. Available at: [Link]

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

precisionFDA. 2-BROMO-5-HYDROXY-N-(2-(4-HYDROXYPHENYL)ETHYL)-4-METHOXY-N-METHYLBENZAMIDE. precisionFDA. Available at: [Link]

-

Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. Available at: [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Flisgen, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

PubChem. 5-Bromo-2-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Flisgen, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. Available at: [Link]

-

protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

PubChem. 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Anderson, J. L., et al. (2023). Probing polarity structure–function relationships in amine–water mixtures. Chemical Science. Available at: [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Available at: [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. Available at: [Link]

-

Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

ResearchGate (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

-

Technobis (2023). The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]

-

Waters Corporation (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]

-

de Oliveira, G. R., et al. (2021). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]

- 4. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 5-Bromo-2-hydroxy-N-methylbenzamide

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-hydroxy-N-methylbenzamide

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of 5-Bromo-2-hydroxy-N-methylbenzamide (CAS No. 54808-59-2). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data on its chemical properties, reactivity, and biological context. It establishes a robust framework for its safe handling based on data inferred from structurally analogous compounds, a necessary approach due to the absence of a publicly available, dedicated SDS for this specific molecule. The protocols and recommendations herein are designed to empower researchers to work safely and effectively with this compound in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

5-Bromo-2-hydroxy-N-methylbenzamide belongs to the salicylamide class of compounds, which are characterized by a 2-hydroxybenzamide core structure.[1] The presence of a bromine atom at the 5-position and an N-methyl group on the amide are key structural features that influence its chemical reactivity and biological activity. Salicylamides are a well-established scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including anti-tumor, antiviral, and neuroprotective properties.[2] This positions 5-Bromo-2-hydroxy-N-methylbenzamide as a valuable intermediate and research compound.

The fundamental physicochemical properties are summarized below. It is critical to note that while core identifiers are confirmed, extensive experimental data for this specific molecule is not widely published.

| Property | Value | Source |

| CAS Number | 54808-59-2 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.061 g/mol | [3] |

| Appearance | Assumed to be a solid at room temperature | Inferred |

| Solubility | Expected to be slightly soluble in water, with higher solubility in organic solvents like ethanol and DMSO | [4][5] |

| Octanol/Water Partition Coefficient (LogP) | 0.125 (Calculated) | [3] |

Section 2: Hazard Identification and Toxicological Profile (Inferred)

A dedicated and comprehensive toxicological profile for 5-Bromo-2-hydroxy-N-methylbenzamide is not publicly available. Therefore, a hazard assessment has been constructed by extrapolating data from closely related structural analogs. This approach is standard practice in chemical safety assessment for novel or sparsely studied compounds. The primary analogs used for this assessment are 5-Bromo-2-methylbenzamide, 5-Bromo-2-hydroxybenzamide, and the parent compound, Benzamide.

The core hazards are anticipated to be consistent with other aromatic amides and brominated phenols.[6][7] The GHS07 "Exclamation Mark" pictogram is likely applicable, indicating potential for skin/eye irritation, acute toxicity, or respiratory irritation.[8][9]

| Hazard Class | GHS Category | Hazard Statement | Basis for Inference (Analog Compound) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Benzamide[5][10], 5-Bromo-2-hydroxybenzamide[9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 5-Bromo-2-methylbenzamide[8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 5-Bromo-2-methylbenzamide[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 5-Bromo-2-methylbenzamide[8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 5-Bromo-2-hydroxybenzamide[9] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Benzamide[5][10] |

Expert Analysis of Toxicological Risk:

-

Oral Toxicity: The "Harmful if swallowed" classification is common for benzamide derivatives.[10] Ingestion can lead to systemic effects.

-

Dermal and Ocular Irritation: The brominated aromatic ring and amide functionality suggest the compound will act as an irritant upon contact with skin and eyes. Prolonged contact should be avoided.

-

Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. The particles can irritate the mucous membranes and respiratory tract.[8][11]

-

Mutagenicity: The suspicion of causing genetic defects, derived from the parent benzamide, is a significant long-term hazard.[5][10] This underscores the need to minimize exposure and prevent any direct contact.

Section 3: Synthesis, Reactivity, and Research Applications

Understanding the chemical synthesis and reactivity of 5-Bromo-2-hydroxy-N-methylbenzamide is crucial for both its application and for anticipating potential hazardous reactions.

Synthesis Pathway

The compound can be synthesized via the bromination of N-methylsalicylamide.[3] This reaction highlights the reactivity of the phenolic ring, which is activated towards electrophilic substitution.

Chemical Reactivity and Stability

-

Incompatible Materials: Avoid strong oxidizing agents, which can react violently with aromatic compounds.[12]

-

Conditions to Avoid: Protect from excessive heat. Store in a dry environment, as moisture may affect compound stability.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen bromide.[10]

Relevance in Drug Discovery and Research

The salicylamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[2] Derivatives have shown significant potential as:

-

Anti-HBV Agents: Salicylamides can interfere with Hepatitis B virus replication and capsid formation.[13][14]

-

Anti-Cancer Agents: Certain derivatives exhibit anti-estrogen activity and have been tested against breast cancer cell lines.[15]

-

Antimicrobial and Anti-inflammatory Agents: The core structure can be modified to produce compounds with significant antimicrobial and anti-inflammatory effects.[16]

5-Bromo-2-hydroxy-N-methylbenzamide serves as a key building block for creating more complex molecules to explore these therapeutic areas.[3] Its synthesis and derivatization are common steps in early-stage drug discovery campaigns.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, particularly respiratory irritation and potential mutagenicity, stringent handling protocols are required. All work with this compound in its solid, powdered form must be conducted within a certified chemical fume hood or a powder containment enclosure to prevent inhalation and environmental release.[11]

Standard Protocol for Handling Solid 5-Bromo-2-hydroxy-N-methylbenzamide

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

PPE Donning: Put on all required PPE as detailed in the workflow diagram below. This includes double gloves (nitrile), a lab coat, and ANSI-rated safety glasses or goggles.

-

Weighing and Transfer: Conduct all transfers of the solid powder deep within the fume hood. Use a micro-spatula to minimize dust generation. If weighing, use an analytical balance inside the hood or a dedicated weighing enclosure.

-

Post-Handling: Tightly seal the primary container. Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of contaminated materials (weigh boats, gloves) in a designated hazardous waste stream.

-

PPE Doffing: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water.

Section 5: Emergency Procedures

First Aid Measures

These measures are based on protocols for chemically similar substances and should be implemented immediately pending medical advice.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Accidental Release Measures (Spill Protocol)

A minor spill of a few milligrams can be managed by trained laboratory personnel. A larger spill requires evacuation and professional emergency response.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-bromo-2-hydroxy-N-methylbenzamide - CAS号 54808-59-2 - 摩熵化学 [molaid.com]

- 4. benzamide, 55-21-0 [thegoodscentscompany.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-hydroxybenzamide | CAS#:6329-74-4 | Chemsrc [chemsrc.com]

- 10. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Powder Handling - AirClean Systems [aircleansystems.com]

- 12. ureaknowhow.com [ureaknowhow.com]

- 13. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Thermodynamic Stability of N-Methyl Substituted Benzamides for Drug Development Professionals

Abstract

The conformational landscape of N-methyl substituted benzamides is a critical determinant of their biological activity and pharmacokinetic properties. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of this important chemical class, offering researchers, scientists, and drug development professionals a thorough understanding of the principles governing their behavior. We will delve into the nuanced interplay of steric and electronic effects, intramolecular hydrogen bonding, and solvent interactions that dictate the conformational preferences of these molecules. This guide will further provide detailed experimental and computational protocols for the rigorous characterization of N-methyl substituted benzamides, empowering researchers to make informed decisions in the design and development of novel therapeutics.

Introduction: The Significance of Conformational Stability in Drug Design

N-methylbenzamide and its derivatives are versatile scaffolds in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which governs their ability to interact with biological targets such as enzymes and receptors. The thermodynamic stability of different conformers, particularly the cis/trans isomerism of the amide bond, plays a crucial role in determining the bioactive conformation and, consequently, the overall pharmacological profile of a drug candidate. A comprehensive understanding of these thermodynamic principles is therefore indispensable for the rational design of N-methylbenzamide-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

The Conformational Landscape of N-Methyl Substituted Benzamides

The thermodynamic stability of N-methyl substituted benzamides is primarily dictated by the rotational barrier around the C-N amide bond, leading to the existence of cis and trans isomers. In the context of N-methylbenzamides, the trans isomer, where the N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally the more stable and, therefore, the predominant form.[2][3] This preference is attributed to reduced steric hindrance compared to the cis isomer.

However, the energy difference between the cis and trans isomers can be subtle and is influenced by a variety of factors:

-

N-Alkylation: N-methylation itself introduces conformational changes that can affect the stability of the amide bond.[4]

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact the cis/trans equilibrium through both steric and electronic effects. For instance, ortho-substituents can sterically disfavor the planar trans conformation, potentially increasing the population of the cis isomer.

-

Intramolecular Hydrogen Bonding: The presence of ortho-substituents capable of forming an intramolecular hydrogen bond with the N-H proton can significantly stabilize the trans conformation. This is a critical consideration in designing molecules with a specific, rigid conformation.

-

Solvent Effects: The polarity of the solvent can influence the cis/trans equilibrium. More polar solvents may stabilize the more polar isomer, and solvent interactions can affect the kinetics of isomerization.[5][6]

The interplay of these factors creates a complex conformational landscape that must be carefully navigated during the drug design process.

Experimental and Computational Characterization of Thermodynamic Stability

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of N-methyl substituted benzamides.

Experimental Methodologies

NMR spectroscopy is a powerful tool for determining the conformational preferences of N-methylbenzamides in solution. By analyzing chemical shifts and coupling constants, and employing techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the relative populations of cis and trans isomers can be quantified.

Experimental Protocol: 1D and 2D NMR Analysis of N-Methylbenzamide Conformation

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified N-methyl substituted benzamide.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Filter the sample if any particulate matter is present.

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify the resonances corresponding to the cis and trans isomers. The N-methyl and aromatic proton signals are often well-resolved for the two isomers.

-

Integrate the signals corresponding to the N-methyl protons of the cis and trans isomers to determine their relative populations.

-

-

2D NOESY/ROESY Acquisition:

-

To unambiguously assign the cis and trans isomers, acquire a 2D NOESY or ROESY spectrum.

-

In the trans isomer, a NOE correlation is expected between the N-H proton and the ortho-protons of the benzene ring.

-

In the cis isomer, a NOE correlation is expected between the N-methyl protons and the ortho-protons of the benzene ring.

-

-

Variable Temperature (VT) NMR:

-

To determine the thermodynamic parameters (ΔH° and ΔS°) for the cis-trans isomerization, acquire a series of ¹H NMR spectra at different temperatures.

-

Calculate the equilibrium constant (K) at each temperature from the integration of the cis and trans signals.

-

Construct a van 't Hoff plot (ln(K) vs. 1/T) to determine ΔH° and ΔS° from the slope and intercept, respectively.

-

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise solid-state conformation and intermolecular interactions.

Experimental Protocol: Crystallization for X-ray Diffraction

-

Method Selection: Choose a suitable crystallization method based on the solubility of the compound. Common methods include:

-

Slow Evaporation: Dissolve 5-20 mg of the compound in a solvent of moderate volatility (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly in a dust-free environment.

-

Vapor Diffusion (Hanging or Sitting Drop): Prepare a concentrated solution of the compound in a good solvent and place a drop on a coverslip (hanging drop) or a pedestal (sitting drop) in a sealed chamber containing a reservoir of a poor solvent (anti-solvent). The anti-solvent will slowly diffuse into the drop, inducing crystallization.

-

Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of the compound in a denser solvent in a narrow tube. Crystals will form at the interface.

-

-

Crystal Harvesting and Mounting:

-

Once suitable single crystals have formed, carefully harvest them using a cryoloop.

-

Mount the crystal on a goniometer head for data collection.

-

-

Data Collection and Structure Refinement:

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the data and solve the crystal structure using appropriate software packages.

-

Computational Methodologies

DFT calculations are a powerful in silico tool for predicting the relative stabilities of different conformers and for calculating the rotational energy barrier of the amide bond.

Computational Protocol: DFT Analysis of N-Methylbenzamide Rotational Barrier

-

Structure Preparation:

-

Build the 3D structures of the cis and trans isomers of the N-methyl substituted benzamide using a molecular modeling program.

-

-

Geometry Optimization:

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Transition State Search:

-

To determine the rotational energy barrier, perform a transition state search for the rotation around the C-N amide bond. This can be done using a relaxed potential energy surface scan, where the dihedral angle of the amide bond is systematically rotated, and the energy is minimized at each step.

-

The highest point on this energy profile corresponds to the transition state.

-

Optimize the transition state structure and perform a frequency calculation to confirm it is a true transition state (one imaginary frequency).

-

-

Thermodynamic Analysis:

-

Calculate the relative Gibbs free energies (ΔG) of the cis and trans isomers and the activation energy (ΔG‡) for the isomerization. This will provide a theoretical prediction of the thermodynamic stability and the rate of interconversion.

-

Data Summary: Thermodynamic Stability of Substituted N-Methylbenzamides

The following table summarizes key thermodynamic data for the cis-trans isomerization of selected N-methyl substituted benzamides. This data highlights the influence of substituents and solvent on the conformational equilibrium.

| Compound | Substituent | Solvent | E_cis - E_trans (kcal/mol) | Reference |

| N-Methyl-2-fluorobenzamide | 2-F | CDCl₃ | > 2.3 | [9] |

| N-Methyl-2-fluorobenzamide | 2-F | CD₃CN | 1.7 | [9] |

| N-Methyl-2-fluorobenzamide | 2-F | DMSO | 1.1 | [9] |

| N-Methyl-2-chlorobenzamide | 2-Cl | CD₃CN | 0.0 | [9] |

| N-Methyl-2-chlorobenzamide | 2-Cl | DMSO | -0.1 | [9] |

| N-Methyl-2-methoxybenzamide | 2-OCH₃ | CDCl₃ | > 2.5 | [9] |

| N-Methyl-2-methoxybenzamide | 2-OCH₃ | CD₃CN | 2.0 | [9] |

| N-Methyl-2-methoxybenzamide | 2-OCH₃ | DMSO | 1.8 | [9] |

| N-Methylformamide | - | Aqueous | ΔH° = -5.79 kJ/mol | [1] |

| N-Methylformamide | - | CDCl₃ | ΔH° = -3.71 kJ/mol | [1] |

Impact on Drug Development: From Conformation to Clinical Candidate

The thermodynamic stability and conformational preferences of N-methyl substituted benzamides have profound implications for their drug-like properties.

Receptor Binding and Biological Activity

The specific three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For many G protein-coupled receptors (GPCRs) and enzymes, only one conformer of a ligand will fit optimally into the binding pocket. Therefore, designing molecules that have a strong thermodynamic preference for the bioactive conformation can lead to increased potency and selectivity. For example, in the development of neurokinin-2 (NK₂) receptor antagonists, the conformation of the N-methylbenzamide core is crucial for high-affinity binding.[1] Similarly, the anti-fatigue effects of some benzamide derivatives are linked to their ability to adopt a specific conformation that allows for interaction with the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor.[6]

Pharmacokinetic Properties

The conformational flexibility and the ability to form intramolecular hydrogen bonds can significantly influence a molecule's pharmacokinetic profile.

-

Membrane Permeability: The ability of a drug to cross biological membranes is often related to its ability to minimize its polar surface area. The formation of an intramolecular hydrogen bond can "hide" polar N-H and C=O groups, reducing the desolvation penalty for entering the lipophilic membrane environment and thereby improving permeability and oral bioavailability.[5][10]

-

Metabolic Stability: A more rigid conformation can lead to improved metabolic stability by restricting access of metabolizing enzymes to labile sites on the molecule.

By carefully tuning the thermodynamic stability of different conformers through strategic chemical modifications, medicinal chemists can optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methylbenzamide-based drug candidates.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: Cis-trans isomerism around the amide bond in N-methylbenzamide.

Caption: Experimental workflow for conformational analysis.

Caption: Computational workflow for thermodynamic stability analysis.

Conclusion

The thermodynamic stability of N-methyl substituted benzamides is a multifaceted property that is central to their function as therapeutic agents. A deep understanding of the factors that govern their conformational preferences, coupled with rigorous experimental and computational characterization, is essential for the successful design and development of novel drugs. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex structure-activity and structure-property relationships of this important class of molecules, ultimately accelerating the discovery of new and improved medicines.

References

- Boyle, C. D., et al. (2002). Enhancement of pharmacokinetic properties and in vivo efficacy of benzylidene ketal M(2) muscarinic receptor antagonists via benzamide modification. Bioorganic & Medicinal Chemistry Letters, 12(23), 3479–3482.

- Ávalos, M., et al. (2003). Conformation of secondary amides. A predictive algorithm that correlates DFT-calculated structures and experimental proton chemical shifts. The Journal of Organic Chemistry, 68(5), 1936–1943.

- Tvaroska, I., & Bleha, T. (1989). Ab initio molecular orbital calculations on the conformation of the amide group. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45–123.

- Wiberg, K. B., & Rablen, P. R. (1995). Why Does An Amide Adopt a Planar Geometry? Journal of the American Chemical Society, 117(8), 2201–2209.

- Conradi, R. A., et al. (1999). How structural features influence the biomembrane permeability of peptides. Pharmaceutical Science & Technology Today, 2(6), 244–252.

- Hosono, Y., et al. (2020). Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. ChemRxiv.

- Ávalos, M., et al. (2003). Conformation of Secondary Amides. A Predictive Algorithm That Correlates DFT-Calculated Structures and Experimental Proton Chemical Shifts. The Journal of Organic Chemistry, 68(5), 1936-1943.

- Huang, S. C., et al. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4779–4782.

- Li, J., et al. (2016).

- BenchChem. (2025).

- ChemicalBook. (2024).

- Gorgis, Y. N., & Tadayyon, S. M. (2005). Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations. The Journal of Physical Chemistry A, 109(51), 11878–11884.

- Karakaş, D., et al. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure, 1203, 127314.

- Abraham, R. J., et al. (1995). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 33(11), 877-886.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Öberg, A. I., et al. (1990). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry, 33(1), 266–275.

- Fischer, S., et al. (2008). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Journal of the American Chemical Society, 130(10), 3128–3135.

- Grimme, S. (2012). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations.

- BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.

- da Silva, J. B. P., et al. (2006). Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. Journal of Molecular Structure: THEOCHEM, 769(1-3), 133-138.

- Almeida, A. R. R. P., & Monte, M. J. S. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy.

- Cheney, B. V., et al. (1983). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Journal of Medicinal Chemistry, 26(5), 719–726.

- Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 773-781.

- Grimme, S., et al. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15288-15297.

- Merz, K. M., & Reynolds, C. H. (1992). Conformational Variability of Benzamidinium Based Inhibitors. Journal of the American Chemical Society, 114(15), 5903–5910.

- Craig, N. C., & Overend, J. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1467–1474.

- Organomation. (n.d.).

- Wazzan, N., et al. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 999–1007.

- Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466–478.

- University of Leicester. (n.d.). How to make an NMR sample.

- St. Jude Children's Research Hospital. (n.d.).

- Wazzan, N., et al. (2010). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 9(7), 999-1007.

- Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(7), 773-781.

- UTHSCSA. (n.d.).

- Aloway, N. K., & Carlson, H. A. (2023). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Journal of Medicinal Chemistry, 66(15), 10243–10263.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- King, P. M. (1993). Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. Journal of Medicinal Chemistry, 36(14), 2000–2006.

- Fargas, V., et al. (2001). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A, 105(3), 608-615.

- Ribeiro, J. M. L., et al. (2021). High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs. Proceedings of the National Academy of Sciences, 118(31), e2104933118.

- Kuchar, M. (1995). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceskoslovenska Farmacie, 44(4), 187-194.

- Craig, N. C., & Overend, J. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1467-1474.

- Lohse, J., et al. (2005). Conformational changes in G-protein-coupled receptors—the quest for functionally selective conformations is open. British Journal of Pharmacology, 146(4), 463–470.

- da Silva, A. B. F., et al. (2010). A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles. Journal of the Brazilian Chemical Society, 21(8), 1463-1470.

- Stack Exchange Inc. (2020). Cis-trans isomerism with electron pairs.

- Congreve, M., & Marshall, F. (2019). The Impact of GPCR Structures on Drug Discovery. Trends in Pharmacological Sciences, 40(12), 929-940.

- Che, T., et al. (2024). The Impact of Nanobodies on G Protein–Coupled Receptor Structural Biology and Their Potential as Therapeutic Agents. Molecular Pharmacology, 105(5), 329-340.

- Mafi, A., & L-G. Milroy. (2023). Exploring GPCR conformational dynamics using single-molecule fluorescence. Trends in Biochemical Sciences, 48(1), 33-46.

- Nishikawa, H., et al. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 21, 1568-1576.

- Rai Deka, J. K., et al. (2023). Understanding the Cis-Trans Amide Bond Isomerization of N, N'-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 88(4), 2110–2120.

- Fargas, V., et al. (2001). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers ofN-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A, 105(3), 608-615.

Sources

- 1. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How structural features influence the biomembrane permeability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

The Medicinal Chemistry of 5-Bromosalicylamide Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The 5-bromosalicylamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. The strategic incorporation of a bromine atom at the C5 position of the salicylamide core profoundly influences the molecule's physicochemical properties, often enhancing its biological activity. This in-depth technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of 5-bromosalicylamide derivatives, with a primary focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, data-driven insights, and visual representations of key concepts are presented to empower researchers and drug development professionals in the exploration and optimization of this promising class of compounds.

Introduction: The 5-Bromosalicylamide Core as a Versatile Pharmacophore

Salicylamides, amides of salicylic acid, have a long-standing history in medicine, with their utility spanning from analgesic and antipyretic to antirheumatic agents. The introduction of a bromine atom at the fifth position of the salicylamide ring system creates 5-bromosalicylamide, a foundational building block for a new generation of therapeutic candidates.[1] This halogenation significantly impacts the molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced potency and a broader spectrum of biological activities.[1] Derivatives of 5-bromosalicylamide have demonstrated promising efficacy in preclinical studies against a range of challenging diseases, positioning this scaffold as a focal point for contemporary drug discovery efforts.[2]

Synthetic Strategies for 5-Bromosalicylamide Derivatives

The synthesis of 5-bromosalicylamide derivatives typically commences with commercially available 5-bromosalicylic acid or 5-bromosalicylamide.[2] The synthetic versatility of this core structure allows for modifications at the phenolic hydroxyl and the amide functionalities, enabling the creation of extensive compound libraries for biological screening.[2]

Synthesis of Hydrazone Derivatives

A prevalent synthetic route involves the generation of hydrazone derivatives, which have shown significant biological activity. This multi-step process is outlined below.

Experimental Protocol: Synthesis of 5-Bromosalicylamide Hydrazone Derivatives [1]

-

Step 1: Synthesis of Methyl/Ethyl Esters.

-

Dissolve 5-bromo-2-hydroxybenzamide in a suitable organic solvent, such as ethanol.

-

Add an equimolar amount of methyl or ethyl chloroacetate.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting ester by recrystallization from an appropriate solvent, such as absolute ethanol.

-

-

Step 2: Synthesis of Hydrazide.

-

Dissolve the purified ester from Step 1 in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a specified period.

-

Cool the reaction mixture to allow the hydrazide to precipitate.

-

Collect the solid hydrazide by filtration.

-

-

Step 3: Synthesis of Hydrazone Derivatives.

-

Dissolve the hydrazide from Step 2 in ethanol.

-

Add a substituted benzaldehyde to the solution.

-

Reflux the reaction mixture for approximately 5 hours.[3]

-

Upon cooling, the solid hydrazone derivative will precipitate.

-

Isolate the final product by filtration, wash with water, and purify by recrystallization from a suitable solvent like dimethylformamide (DMF).[3]

-

Diagram: General Synthesis Pathway for 5-Bromosalicylamide Hydrazone Derivatives

Caption: Synthetic workflow for hydrazone derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases derived from 5-bromosalicylaldehyde, a related starting material, also exhibit a range of biological activities.

Experimental Protocol: Synthesis of a 5-Bromosalicylaldehyde Schiff Base [4]

-

Dissolve 2.01 g of 5-bromosalicylaldehyde in 15 mL of absolute ethanol in a three-necked flask with heating and stirring until fully dissolved.

-

Add 1.051 g of 2-amino-2-methyl-1,3-propanediol, followed by an additional 10 mL of absolute ethanol.

-

Heat the mixture in a water bath at 65°C and stir under reflux for approximately 120 minutes.

-

Cool the resulting solution at room temperature and allow it to crystallize via natural evaporation.

-

After standing for 3 days, collect the resulting yellow blocky crystals of the Schiff base.

Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of 5-bromosalicylamide derivatives are often attributed to their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for many salicylamides, including 5-bromosalicylamide derivatives, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that governs the expression of genes involved in inflammation, cell proliferation, and apoptosis.[2] In numerous cancers and inflammatory conditions, the NF-κB pathway is constitutively active.[2] 5-Bromosalicylamide has been demonstrated to target the IκB kinase (IKK) complex, a crucial regulator of NF-κB activation.[1] By inhibiting the IKK complex, these derivatives prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.[1]

Diagram: Inhibition of the NF-κB Signaling Pathway

Caption: Mechanism of NF-κB pathway inhibition.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is often constitutively activated in many cancers, playing a key role in cell growth, proliferation, and survival.[5] Some salicylamide derivatives have been shown to inhibit the phosphorylation of STAT3, which is essential for its activation.[2][6] This inhibition leads to the downregulation of STAT3 target genes, contributing to the anticancer effects of these compounds.[6]

Therapeutic Applications

The versatile biological activities of 5-bromosalicylamide derivatives have positioned them as promising candidates for various therapeutic applications.

Anticancer Activity

Numerous studies have underscored the potent anticancer properties of 5-bromosalicylamide derivatives against a range of cancer cell lines.[2][6] Their mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways like NF-κB and STAT3.[2][6]

Table 1: Anticancer Activity of Selected 5-Bromosalicylamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| JMX0293 (9a) | MDA-MB-231 (Breast) | 3.38 ± 0.37 | [6] |

| Analog 11 | A2780cp20 (Ovarian) | ~1.0 | [7] |

| Analog 32 | SKOV3Trip2 (Ovarian) | ~0.9 - 2.5 | [8] |

| 5-Bromosalicylaldehyde Schiff Base | Various | (Data indicates activity) | [4] |

Note: This table presents a selection of reported data and is not exhaustive.

Antimicrobial Activity

The antimicrobial potential of 5-bromosalicylamide derivatives has been an area of active investigation. These compounds have demonstrated activity against a variety of pathogenic bacteria and fungi.[2] The introduction of different substituents onto the 5-bromosalicylamide core can significantly modulate the antimicrobial spectrum and potency.[2]

Table 2: Antimicrobial Activity of Selected 5-Bromosalicylamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5-BrSALTSC Complex (5-BrCuSALTSC) | Staphylococcus aureus | (Active at 100 µ g/disc ) | [9] |

| 5-BrSALTSC Complex (5-BrCuSALTSC) | Escherichia coli | (Active at 150 µ g/disc ) | [9] |

| Various Hydrazone Derivatives | Various Bacteria & Fungi | (Varies) | [2] |

Note: MIC values can vary based on the specific derivative and microbial strain.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-bromosalicylamide derivatives are closely linked to their inhibition of the NF-κB pathway, a master regulator of inflammatory responses.[1][5] In vivo studies have demonstrated the potential of these compounds to reduce inflammation. For instance, certain isatin derivatives incorporating a 5-bromo-substituted salicylhydrazide moiety have shown significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[10] Specifically, a derivative with a 5-bromo substituent on the isatin ring (VIId) exhibited a 63% reduction in paw edema.[10]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of 5-bromosalicylamide derivatives as potent therapeutic agents.

Table 3: Summary of Structure-Activity Relationships

| Modification Site | Observation | Therapeutic Implication | Reference |

| Amide (N-substitution) | Introduction of bulky or hydrophobic groups can enhance anticancer activity. | Optimization of N-substituents can lead to more potent anticancer agents. | [2][6] |

| Phenolic Hydroxyl (O-substitution) | Alkylation or etherification can modulate lipophilicity and pharmacokinetic properties. | Fine-tuning O-substituents can improve drug-like properties. | [2] |

| Aromatic Ring Substituents | The position and nature of substituents on linked aromatic rings (e.g., in hydrazones) significantly impact biological activity. | Strategic placement of electron-donating or -withdrawing groups can enhance potency. | [2] |

| Halogenation | The presence of the bromine atom at the 5-position is often critical for enhanced activity compared to non-halogenated analogs. | Maintaining the 5-bromo substitution is generally favorable for biological activity. | [1] |

Diagram: Key Sites for SAR Modification

Caption: Key modification sites on the 5-bromosalicylamide scaffold. (Note: A chemical structure image with labeled R-groups would be inserted here in a full publication.)

Clinical Landscape and Future Perspectives

While a large number of preclinical studies have demonstrated the therapeutic potential of salicylamide derivatives, the clinical development of 5-bromosalicylamide derivatives specifically is still in its early stages.[11] However, clinical trials of structurally related compounds, such as niclosamide (a halogenated salicylanilide), are underway for various cancers, including colon cancer.[4][11] The insights gained from these trials will be invaluable for guiding the future clinical development of novel 5-bromosalicylamide-based drug candidates.

The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective treatments for a range of diseases. Future research should focus on:

-

Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.

-

Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of lead candidates in relevant animal models of disease.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-bromosalicylamide derivatives for the benefit of patients worldwide.

References

-

ResearchGate. MIC Values [mg/ml] of Compounds 1 – 10 against Five Bacteria and Three Fungi. Available at: [Link]

-

MDPI. Salicylanilides and Their Anticancer Properties. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Available at: [Link]

-

PMC. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Available at: [Link]

-

ResearchGate. Antifungal activity of the halogenated salicylanilide, oxyclozanide.... Available at: [Link]

-

Gladstone Institutes. Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties. Available at: [Link]

-

PMC. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Available at: [Link]

-

Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Available at: [Link]

- Google Patents. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.

-

ResearchGate. Synthesis, Characterization, and Antibacterial Activity of the Schiff Bases Derived from Thiosemicarbazide, Salicylaldehyde, 5-bromosalicylaldehyde and their Copper(II) and Nickel(II) Complexes. Available at: [Link]

-

Efficient identification of fungal antimicrobial principles by tandem MS and NMR database. Available at: [Link]

-

PMC. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Available at: [Link]

-

AACR Journals. Abstract 4677: Niclosamide analogs for treatment of ovarian cancer. Available at: [Link]

- Google Patents. CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.

-

EurekAlert!. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. Available at: [Link]

-

ScienceDaily. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. Available at: [Link]

- Google Patents. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.

-

RSC Publishing. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Available at: [Link]

-

ResearchGate. The anticancer IC50 values of the five compounds using MTT assay against the three cancer types.. Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. Available at: [Link]

-

PubMed. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Available at: [Link]

-

PMC. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available at: [Link]

-

Science.gov. lines ic50 values: Topics by Science.gov. Available at: [Link]

-

PubMed. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. Available at: [Link]

-

ResearchGate. Top five prevalent patent compounds in the Ro5 and bRo5 categories.. Available at: [Link]

-

Regulations.gov. US Patent No. 8829195. Available at: [Link]

-

ResearchGate. MIC value against Gram-positive bacteria and fungi. The concentration.... Available at: [Link]

-

MDPI. Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024. Available at: [Link]

-

PMC. In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. Available at: [Link]

Sources

- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Pharmacological Profiling and Biological Activities of 5-Bromo-2-hydroxy-N-methylbenzamide

Executive Summary

The compound 5-Bromo-2-hydroxy-N-methylbenzamide (CAS 54808-59-2)[1] represents a highly versatile structural scaffold in modern medicinal chemistry. Belonging to the broader class of halogenated salicylamides, this molecule and its structural analogs have garnered significant attention for their pleiotropic biological activities[2]. The strategic placement of a bromine atom at the 5-position, combined with an N-methylated amide and a free phenolic hydroxyl group, creates a unique physicochemical profile that enables multi-target engagement. This technical guide synthesizes current research to explore the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate the antimicrobial, anti-inflammatory, anticancer, and antiviral properties of this compound class.

Mechanistic Pharmacology & Target Pathways

The biological efficacy of 5-bromosalicylamide derivatives stems from their ability to modulate critical cellular signaling pathways and disrupt viral structural integrity[2].

-

Anti-inflammatory and Anticancer Pathways (NF-κB & STAT3): Brominated salicylamides are potent inhibitors of the IκB kinase (IKK) complex[3]. By targeting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκB, effectively sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[3]. Concurrently, these derivatives inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor whose constitutive activation is a hallmark of numerous malignancies[2]. The dual inhibition of NF-κB and STAT3 leads to profound cell cycle arrest and apoptosis in cancer models[2].

-

Antiviral Mechanisms (HBV Capsid Disruption): Recent structural optimizations of salicylamide derivatives have revealed potent antiviral properties, particularly against the Hepatitis B Virus (HBV)[4]. Mechanistic studies demonstrate that these compounds disrupt viral capsid formation and impair the expression of the HBV core protein (HBc), effectively halting viral replication without relying on traditional nucleos(t)ide analog pathways[5].

-

Antimicrobial Action: The introduction of the lipophilic bromine atom enhances the compound's ability to penetrate bacterial cell walls, demonstrating consistent efficacy against Gram-positive bacterial strains and various fungal pathogens[2].

Fig 1. Multi-target pharmacological inhibition pathways of 5-Bromo-2-hydroxy-N-methylbenzamide.

Quantitative Biological Activity Profiling

The following table synthesizes representative quantitative data for the biological activities of the bromosalicylamide class, providing a benchmark for evaluating 5-Bromo-2-hydroxy-N-methylbenzamide[2],[5].

| Compound Scaffold / Derivative | Target / Pathway | Biological Activity | Representative IC50 / MIC | Key Mechanism of Action |

| 5-Bromosalicylamide Core | NF-κB / IKK Complex | Anti-inflammatory | ~2.5 - 5.0 μM | Prevents IκB degradation, blocking NF-κB[3] |

| Brominated Salicylanilides | STAT3 | Anticancer | ~1.0 - 3.5 μM | Inhibits STAT3 phosphorylation[2] |

| Salicylamide Analogs | HBV Core Protein | Antiviral | 0.47 - 0.52 μM | Disrupts viral capsid formation[5] |

| N-Alkyl-5-bromosalicylamides | Gram-positive Bacteria | Antimicrobial | 4.0 - 16.0 μg/mL | Cell wall permeabilization[2] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 5-Bromo-2-hydroxy-N-methylbenzamide must rely on self-validating experimental systems. The following protocol outlines a robust methodology for assessing its antiviral (HBV) efficacy while actively controlling for false positives caused by generalized cytotoxicity[4].

Protocol: High-Throughput Antiviral (HBV) & Cytotoxicity Screening

Causality & Rationale: Efficacy data in virology is meaningless if the test compound simply kills the host cell. This protocol utilizes a dual-readout system to calculate the Selectivity Index (SI = CC50/EC50). Furthermore, orthogonal validation is built-in to distinguish between global protein translation inhibition and specific viral capsid disruption.

Step-by-Step Methodology:

-

Cell Seeding & Viral Induction: Seed HepAD38 cells in a 96-well plate.

-

Causality: HepAD38 cells are engineered with a tetracycline-repressible HBV genome. Removing tetracycline from the culture media provides precise, synchronized temporal control over viral replication, ensuring uniform baseline infection levels across all wells.

-

-

Compound Treatment: Treat cells with serial dilutions of 5-Bromo-2-hydroxy-N-methylbenzamide (0.1 μM to 50 μM). Include Lamivudine (a nucleoside analog) as a positive control, and DMSO as a vehicle negative control.

-

Parallel Cytotoxicity Counter-Screen (MTT Assay): In a duplicate plate, incubate the treated cells for 72 hours, then add MTT reagent.

-